molecular formula C11H9N5O2 B13091661 7-(Benzyloxy)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine CAS No. 90180-92-0

7-(Benzyloxy)[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine

Cat. No.: B13091661
CAS No.: 90180-92-0
M. Wt: 243.22 g/mol
InChI Key: ZWGFWEKCRZJHNI-UHFFFAOYSA-N
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Description

7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine is a heterocyclic compound that features a fused oxadiazole and pyrimidine ring system. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including kinase inhibition and antiviral properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine typically involves the cyclization of pyrimidine derivatives to form the fused oxadiazole ring. One common method is the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using reagents such as phosphorus oxychloride or phosphorus pentachloride . Another approach involves the condensation of oxazole derivatives leading to fused pyrimidine rings .

Industrial Production Methods

While specific industrial production methods for 7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine are not well-documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the oxadiazole or pyrimidine rings.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups onto the benzyl moiety.

Scientific Research Applications

7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine involves its interaction with specific molecular targets, such as kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby preventing phosphorylation of target proteins. This inhibition can disrupt various signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Benzyloxy)-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine is unique due to its specific substitution pattern, which can influence its pharmacological properties and make it a valuable scaffold for drug development. Its benzyl group can be modified to enhance its activity or selectivity towards specific targets.

Properties

CAS No.

90180-92-0

Molecular Formula

C11H9N5O2

Molecular Weight

243.22 g/mol

IUPAC Name

7-phenylmethoxy-[1,2,5]oxadiazolo[3,4-d]pyrimidin-5-amine

InChI

InChI=1S/C11H9N5O2/c12-11-13-9-8(15-18-16-9)10(14-11)17-6-7-4-2-1-3-5-7/h1-5H,6H2,(H2,12,13,16)

InChI Key

ZWGFWEKCRZJHNI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=NC(=NC3=NON=C32)N

Origin of Product

United States

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